6-Chloro-N-(o-tolyl)pyrazin-2-amine
CAS No.: 445264-64-2
Cat. No.: VC2832163
Molecular Formula: C11H10ClN3
Molecular Weight: 219.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 445264-64-2 |
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Molecular Formula | C11H10ClN3 |
Molecular Weight | 219.67 g/mol |
IUPAC Name | 6-chloro-N-(2-methylphenyl)pyrazin-2-amine |
Standard InChI | InChI=1S/C11H10ClN3/c1-8-4-2-3-5-9(8)14-11-7-13-6-10(12)15-11/h2-7H,1H3,(H,14,15) |
Standard InChI Key | MVGHBZIDDTYLSD-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1NC2=CN=CC(=N2)Cl |
Canonical SMILES | CC1=CC=CC=C1NC2=CN=CC(=N2)Cl |
Introduction
Chemical Structure and Properties
6-Chloro-N-(o-tolyl)pyrazin-2-amine belongs to the class of pyrazinamines, characterized by a pyrazine core with specific functional groups. The compound features a chlorine atom at position 6 and an o-tolyl (2-methylphenyl) group attached to the nitrogen atom at the 2-position of the pyrazine ring. This structural arrangement is responsible for its distinct chemical properties and biological activities.
The molecular formula of 6-Chloro-N-(o-tolyl)pyrazin-2-amine is C11H10ClN3, with a molecular weight of 219.67 g/mol. The compound's IUPAC name is 6-chloro-N-(2-methylphenyl)pyrazin-2-amine, which accurately describes its chemical structure. The presence of the pyrazine ring, which contains two nitrogen atoms in a six-membered aromatic structure, contributes significantly to the compound's ability to interact with biological targets.
Physical and Chemical Properties
The physical and chemical properties of this compound are essential for understanding its behavior in various environments and its potential applications in research and medicine. Below is a table summarizing the key properties of 6-Chloro-N-(o-tolyl)pyrazin-2-amine:
Property | Value |
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Chemical Formula | C11H10ClN3 |
Molecular Weight | 219.67 g/mol |
CAS Number | 445264-64-2 |
IUPAC Name | 6-chloro-N-(2-methylphenyl)pyrazin-2-amine |
InChI Key | MVGHBZIDDTYLSD-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1NC2=CN=CC(=N2)Cl |
These properties are critical for researchers working with this compound, as they influence aspects such as solubility, reactivity, and interactions with biological systems. The compound's aromatic structure and functional groups make it suitable for various chemical reactions and biological interactions.
Biological Activities
6-Chloro-N-(o-tolyl)pyrazin-2-amine has demonstrated significant biological activities, particularly in antimicrobial and anticancer domains. These properties make the compound a promising candidate for further research and potential therapeutic applications.
Anticancer Activity
In addition to its antimicrobial properties, 6-Chloro-N-(o-tolyl)pyrazin-2-amine has exhibited promising anticancer activity. The compound has shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
Research indicates that the compound may induce apoptosis and inhibit cell proliferation in cancer cells. Studies on similar compounds suggest that it might exert its effects through mechanisms such as enzyme inhibition, cell cycle arrest (particularly at the G1 phase), and disruption of cancer cell metabolism.
The presence of the chloro group and the o-tolyl moiety likely enhances the compound's binding affinity to target proteins, facilitating effective modulation of their activity. This characteristic is crucial for its observed anticancer properties and makes the compound a subject of interest for cancer drug development.
Research Applications
6-Chloro-N-(o-tolyl)pyrazin-2-amine has several potential applications in scientific research and drug development, stemming from its unique chemical structure and biological activities.
Pharmaceutical Development
The compound holds significant potential for pharmaceutical applications, particularly in the development of:
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Novel antibiotics targeting resistant bacterial strains, addressing the growing global concern of antimicrobial resistance
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Anticancer agents, especially for cancer types that respond to compounds that induce apoptosis or cell cycle arrest
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Lead compounds for medicinal chemistry programs focusing on heterocyclic derivatives with improved pharmacological profiles
Chemical Research
In the field of chemistry, 6-Chloro-N-(o-tolyl)pyrazin-2-amine serves as:
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A building block for the synthesis of more complex heterocyclic compounds with potential biological activities
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A model compound for studying structure-activity relationships in pyrazine derivatives
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A platform for investigating novel chemical transformations involving heterocyclic amines
Biological Studies
The compound also facilitates various biological studies, including:
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Investigation of mechanisms underlying antimicrobial resistance
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Exploration of cellular pathways involved in cancer cell proliferation and death
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Development of new assays for screening potential antimicrobial and anticancer agents
These diverse applications highlight the significance of 6-Chloro-N-(o-tolyl)pyrazin-2-amine in both basic science and applied research, underscoring its value in multiple disciplines.
Comparison with Similar Compounds
To better understand the unique properties of 6-Chloro-N-(o-tolyl)pyrazin-2-amine, it is instructive to compare it with structurally related compounds.
Structural Analogs
Several compounds share structural similarities with 6-Chloro-N-(o-tolyl)pyrazin-2-amine, including:
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6-Chloro-N-(2-methylphenyl)-2-pyridinamine - Differs in the core heterocycle (pyridine instead of pyrazine)
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6-Chloro-N-(2-methylphenyl)-2-pyrimidinamine - Contains a pyrimidine core rather than pyrazine
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6-Chloro-N-(2-methylphenyl)-2-pyridazine - Features a pyridazine ring system
These compounds, while similar in some aspects, possess distinct chemical and biological properties due to the different arrangements of nitrogen atoms in their heterocyclic cores. The pyrazine ring in 6-Chloro-N-(o-tolyl)pyrazin-2-amine imparts unique electronic properties and hydrogen-bonding capabilities that influence its interactions with biological targets.
Biological Activity Comparison
When comparing biological activities, various pyrazine derivatives show different profiles of antimicrobial and anticancer effects. For instance, search result mentions related compounds such as 5-Alkylamino-N-phenylpyrazine-2-carboxamides, which have been studied for their biological activities.
The table below presents a comparative analysis of MIC values for related compounds against various bacterial strains, though specific data for 6-Chloro-N-(o-tolyl)pyrazin-2-amine is limited in the search results:
Compound | E. coli MIC (μg/mL) | S. aureus MIC (μg/mL) | P. aeruginosa MIC (μg/mL) |
---|---|---|---|
Compound 2 | 31.25 | ≥500 | ≥500 |
Compound 2a | 7.81 | ≥500 | ≥500 |
Compound 2b | 7.81 | ≥500 | ≥500 |
Compound 6 | ≥500 | ≥500 | ≥500 |
Such comparative data provides insights into structure-activity relationships and helps guide the development of more effective compounds for specific applications.
Future Research Directions
Research on 6-Chloro-N-(o-tolyl)pyrazin-2-amine is still evolving, with several promising directions for future investigation.
Synthetic Optimization
Future research could focus on developing improved synthetic routes for 6-Chloro-N-(o-tolyl)pyrazin-2-amine, aiming for:
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Higher yields and purity
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More environmentally friendly processes
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Scalable methods suitable for industrial production
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Novel approaches leveraging recent advances in synthetic methodology, such as the photocatalyst-free methods mentioned in search result
Mechanistic Studies
More detailed investigations into the mechanisms of action would enhance our understanding of how 6-Chloro-N-(o-tolyl)pyrazin-2-amine exerts its biological effects:
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Identification of specific molecular targets in bacterial cells and cancer cells
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Elucidation of binding modes through structural biology techniques
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Investigation of resistance mechanisms that might develop against the compound
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Comprehensive structure-activity relationship studies to identify critical structural features
Expanded Biological Evaluation
Broader screening of the compound's biological activities could reveal additional applications:
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Testing against a wider range of bacterial strains, including clinical isolates of resistant pathogens
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Evaluation against diverse cancer cell lines to determine specificity and potency
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Investigation of potential activity against other disease targets, such as viral infections or parasitic diseases
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Assessment of pharmacokinetic properties and in vivo efficacy in appropriate model systems
These research directions would contribute significantly to our understanding of 6-Chloro-N-(o-tolyl)pyrazin-2-amine and its potential therapeutic applications.
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